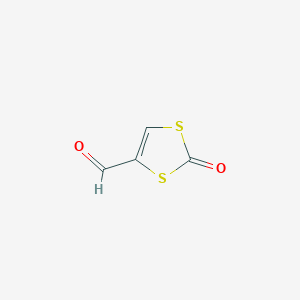

2-Oxo-1,3-dithiole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Oxo-1,3-dithiole-4-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C4H2O2S2 and its molecular weight is 146.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry

The compound has been explored for its potential as an anti-cancer agent. Studies indicate that derivatives of 2-oxo-1,3-dithiole-4-carbaldehyde exhibit cytotoxic effects against various cancer cell lines. For example, research has shown that modifications to the dithiole structure can enhance its activity against specific cancer types by inducing apoptosis and inhibiting cell proliferation . -

Antioxidant Activity

Compounds based on this compound have demonstrated significant antioxidant properties. These properties are attributed to the ability of the dithiol moiety to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases . -

Biological Activity

In addition to its anticancer and antioxidant effects, this compound has shown promise in antimicrobial applications. Its derivatives have been tested against various bacterial strains, revealing moderate antibacterial activity that could be harnessed for developing new antimicrobial agents .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of synthesized derivatives of this compound on human cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to the parent compound. The study utilized MTT assays to determine IC50 values across different concentrations .

Case Study 2: Antioxidant Properties

Research focusing on the antioxidant capacity of this compound derivatives demonstrated their effectiveness in scavenging DPPH radicals. The findings suggested that these compounds could serve as potential therapeutic agents for diseases associated with oxidative stress .

Data Tables

Analyse Des Réactions Chimiques

Nucleophilic Additions

The aldehyde group undergoes nucleophilic attacks due to its electrophilic nature. Key reactions include:

-

Grignard Reagent Addition : Reaction with organomagnesium halides yields secondary alcohols. For example, methylmagnesium bromide forms 2-(hydroxy(phenyl)methyl)-1,3-dithiole-4-carbaldehyde .

-

Thiol Adduct Formation : Thiols (e.g., benzyl mercaptan) react with the aldehyde to form thiohemiacetals, stabilized by intramolecular hydrogen bonding.

Mechanism :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Nucleophilic attack at the carbonyl carbon forms a tetrahedral intermediate.

Condensation Reactions

The aldehyde participates in condensation with nitrogen nucleophiles:

-

Schiff Base Formation : Reaction with primary amines (e.g., aniline) produces imines under mild acidic conditions. For instance, condensation with L-alanine methyl ester forms 2-(1,3-dithiol-2-ylidene)acetamide derivatives .

-

Imidazolidine Synthesis : Condensation with ethylenediamine yields 1,3-dithiolo[4,5-b]imidazolidine , a fused heterocycle.

Example :

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ethylenediamine | 1,3-Dithiolo[4,5-b]imidazolidine | 78 | RT, CH₂Cl₂, 12 h |

Oxidation and Reduction

-

Oxidation : The aldehyde oxidizes to 2-oxo-1,3-dithiole-4-carboxylic acid using KMnO₄ in acidic media. Electrochemical studies show irreversible oxidation at +1,170 mV (vs. Ag/Ag⁺) .

-

Reduction : Sodium borohydride reduces the aldehyde to 2-oxo-1,3-dithiole-4-methanol .

Electrochemical Data :

| Compound | Oxidation Potential (mV) | Reference |

|---|---|---|

| 2-Oxo-1,3-dithiole-4-carbaldehyde | +1,170 | |

| TTF derivative | +260 (radical cation) |

Cyclization and Heterocycle Formation

-

Dihydrofuran Synthesis : Acid-catalyzed intramolecular cyclization forms dihydrofurans via carbocation intermediates. For example, HCl in CH₂Cl₂ yields 5-methyl-1,3-dithiolo[4,5-b]furan .

-

Thiophene Derivatives : Reaction with acetylenedicarboxylates (e.g., DMAD) via 1,3-dipolar cycloaddition forms thiophene-fused products .

Mechanistic Pathway :

-

Protonation of a hydroxyl group (if present) generates a carbocation.

-

Resonance stabilization by the dithiole ring directs electrophilic attack.

Trans-Chalcogenation

The sulfur atoms in the dithiole ring undergo substitution:

-

Oxo Derivative Formation : Treatment with Hg(OAc)₂ replaces sulfur with oxygen, yielding 2-oxo-1,3-oxathiole-4-carbaldehyde in 89% yield .

Reaction Conditions :

Coupling Reactions

-

Amide Bond Formation : HBTU-mediated coupling with amino acids (e.g., L-alanine) generates peptide-like derivatives. The reaction proceeds via activation of the carboxylic acid intermediate .

-

Cross-Cannizzaro Reaction : In basic media, the aldehyde undergoes disproportionation to form 2-phenyl-2,1,3-triazol-4-yl-carbinol and its corresponding acid .

Example :

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| HBTU Coupling | L-Alanine-OMe | 2-(Alanyl)-1,3-dithiole-4-carboxamide | 85 |

Cycloadditions

-

Diels-Alder Reactivity : The dithiole ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic sulfones .

Experimental Data :

| Dienophile | Product | Reaction Time |

|---|---|---|

| Maleic Anhydride | 1,3-Dithiolo[4,5-b]sulfolene | 6 h |

Propriétés

Numéro CAS |

151859-42-6 |

|---|---|

Formule moléculaire |

C4H2O2S2 |

Poids moléculaire |

146.2 g/mol |

Nom IUPAC |

2-oxo-1,3-dithiole-4-carbaldehyde |

InChI |

InChI=1S/C4H2O2S2/c5-1-3-2-7-4(6)8-3/h1-2H |

Clé InChI |

PUNUAGKHRFYFFI-UHFFFAOYSA-N |

SMILES |

C1=C(SC(=O)S1)C=O |

SMILES canonique |

C1=C(SC(=O)S1)C=O |

Synonymes |

1,3-Dithiole-4-carboxaldehyde, 2-oxo- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.